![molecular formula C19H23N5O2 B2476266 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-11-7](/img/no-structure.png)

6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

The synthesis of imidazoles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Orthoamide Derivatives of 1,3-Dimethylparabanic Acid Kantlehner, Haug, and Bauer (2012) detailed the synthesis of heterocyclic orthoamide derivatives from 1,3-dimethyl-5-imino-imidazolidine-2,4-dione, showcasing a pathway to obtain compounds like 6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione. This process involves thiolysis and methylation to produce heterocyclic compounds, highlighting the potential for structural modification and derivation in scientific research applications Kantlehner et al., 2012.

Novel Molecular Scaffold Synthesis Wang et al. (2016) synthesized a new glycoluril scaffold involving tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, demonstrating a unique molecular structure and crystalline features. The synthesis was done through the Mannich reaction, indicating the compound's relevance in forming complex molecular structures and potential applications in materials science and pharmacology Wang et al., 2016.

Heterocyclic Compound Synthesis

Unique Heterocyclic Structures Ralifo, Tenney, Valeriote, and Crews (2007) identified novel compounds from the Leucosolenia sp. including leucosolenamines A and B with unique heterocyclic structures. These findings underscore the importance of heterocyclic chemistry in discovering new compounds with potential biological activity Ralifo et al., 2007.

Synthesis of Novel Spiro-linked and Imidazoline-2-thiones Klásek et al. (2010) and Klásek, Lyčka, and Holčapek (2007) focused on synthesizing novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones from 3-phenyl-3-aminoquinoline-2,4-diones. This synthesis provides insights into the versatility of heterocyclic compounds and their potential applications in creating new pharmacologically active molecules Klásek et al., 2010; Klásek, Lyčka, & Holčapek, 2007.

Applications in Pharmacology and Molecular Chemistry

Pharmacologically Active Glycolurils Kravchenko, Baranov, and Gazieva (2018) emphasized the pharmacological significance of glycolurils and their derivatives in various scientific domains. The paper discusses glycolurils' roles as antibacterial, nootropic, neurotropic agents, and their use in supramolecular chemistry, indicating the compound's versatility in pharmaceutical and chemical research Kravchenko et al., 2018.

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

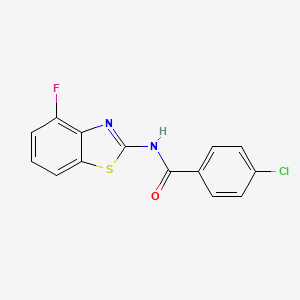

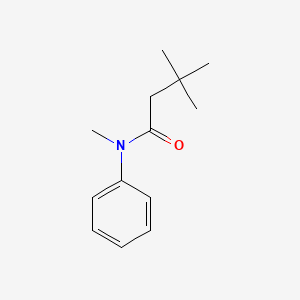

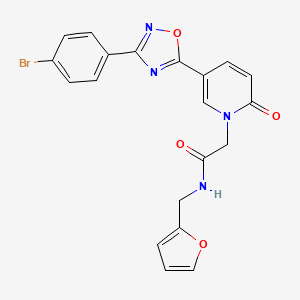

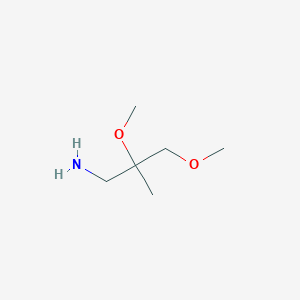

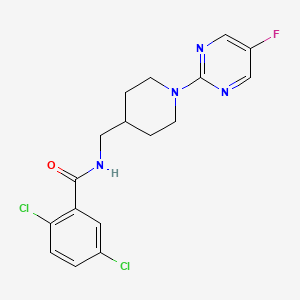

Propriétés

Numéro CAS |

893958-11-7 |

|---|---|

Formule moléculaire |

C19H23N5O2 |

Poids moléculaire |

353.426 |

Nom IUPAC |

6-(4-butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C19H23N5O2/c1-4-5-6-13-7-9-14(10-8-13)23-11-12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h7-10H,4-6,11-12H2,1-3H3 |

Clé InChI |

QAPXLKNXGRCHEJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid](/img/structure/B2476185.png)

![N-(4-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2476191.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)